(Chloromethyl)triphenylphosphonium chloride

Catalog No.
S1526144
CAS No.
5293-84-5
M.F
C19H17Cl2P
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)triphenylphosphonium chloride

CAS Number

5293-84-5

Product Name

(Chloromethyl)triphenylphosphonium chloride

IUPAC Name

chloromethyl(triphenyl)phosphanium;chloride

Molecular Formula

C19H17Cl2P

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

SXYFAZGVNNYGJQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Synonyms

(Chloromethyl)triphenyl-phosphonium Chloride; NSC 93980

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The exact mass of the compound (Chloromethyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93980. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Chloromethyl)triphenylphosphonium chloride (CAS 5293-84-5) is a widely procured Wittig reagent precursor primarily utilized for the one-carbon homologation of aldehydes and ketones into vinyl chlorides and terminal alkynes. As a stable phosphonium salt, it is a critical building block in complex active pharmaceutical ingredient (API) synthesis, natural product total synthesis, and materials science. It offers a reliable, scalable pathway for C-C bond formation, characterized by its high melting point (262–264 °C) and consistent reactivity profile when deprotonated by strong bases such as n-butyllithium or potassium tert-butoxide.

Substituting (chloromethyl)triphenylphosphonium chloride with closely related analogs fundamentally alters downstream reaction pathways and purification burdens. Replacing it with (methoxymethyl)triphenylphosphonium chloride diverts the reaction sequence entirely, producing enol ethers that hydrolyze to aldehydes rather than forming terminal alkynes [1]. Similarly, utilizing the Corey-Fuchs reagent system (CBr4/PPh3) as an alternative for alkyne synthesis doubles the generation of triphenylphosphine oxide byproduct, severely complicating downstream purification at scale [1]. Furthermore, substituting with (bromomethyl)triphenylphosphonium bromide yields vinyl bromides, which exhibit different cross-coupling kinetics and lower intermediate stability compared to the corresponding vinyl chlorides [2], making exact procurement of the chloromethyl chloride salt essential for targeted synthetic routes.

Yield and Selectivity in Halostyrene Synthesis

In the synthesis of ortho-halostyrenes from 2-bromobenzaldehyde, the use of (chloromethyl)triphenylphosphonium chloride with potassium tert-butoxide yields the corresponding chlorovinyl derivative in 93% yield [1]. In contrast, the analogous reaction utilizing (bromomethyl)triphenylphosphonium bromide yields the bromovinyl derivative at a slightly lower 90% yield [1]. Both reagents maintain similar Z/E stereoselectivity (approx. 4.3:1 to 4.5:1), but the chloromethyl variant provides superior overall conversion.

Evidence DimensionIsolated yield of halovinyl product
Target Compound Data93% yield (chlorovinyl derivative)
Comparator Or Baseline(Bromomethyl)triphenylphosphonium bromide (90% yield for bromovinyl derivative)
Quantified Difference3% absolute yield improvement
ConditionsReaction with 2-bromobenzaldehyde in THF

Higher yields in the olefination step reduce raw material waste and provide stable vinyl chloride intermediates for subsequent cross-coupling.

Byproduct Generation in Alkyne Homologation

When utilized for the one-carbon homologation of aldehydes to terminal alkynes, (chloromethyl)triphenylphosphonium chloride requires only one equivalent of the phosphonium salt, generating exactly one equivalent of triphenylphosphine oxide (Ph3PO) byproduct per reaction cycle [1]. The standard baseline alternative, the Corey-Fuchs reaction, requires two equivalents of triphenylphosphine and carbon tetrabromide, thereby generating two equivalents of Ph3PO[1]. This doubling of phosphine oxide waste in the baseline method significantly complicates chromatographic purification.

Evidence DimensionTriphenylphosphine oxide byproduct generation
Target Compound Data1 equivalent Ph3PO per alkyne formed
Comparator Or BaselineCorey-Fuchs reaction (2 equivalents Ph3PO)
Quantified Difference50% reduction in phosphine oxide byproduct
ConditionsAldehyde to terminal alkyne homologation sequence

Halving the phosphine oxide byproduct dramatically simplifies downstream purification, reducing solvent use and labor costs during scale-up.

Thermal Stability and Handling Robustness

(Chloromethyl)triphenylphosphonium chloride exhibits a melting point of 262–264 °C (with decomposition) . In comparison, the closely related (bromomethyl)triphenylphosphonium bromide salt possesses a significantly lower melting point of 234–236 °C. This nearly 30 °C difference in thermal stability indicates that the chloride salt is more robust under rigorous drying conditions and long-term storage, reducing the risk of premature degradation.

Evidence DimensionMelting point / thermal stability
Target Compound Data262–264 °C
Comparator Or Baseline(Bromomethyl)triphenylphosphonium bromide (234–236 °C)
Quantified Difference~28 °C higher melting point
ConditionsStandard laboratory melting point determination

Higher thermal stability allows for more aggressive drying protocols prior to moisture-sensitive Wittig reactions, ensuring higher reproducibility.

Pathway Specificity vs. Methoxy Analogs

Wittig olefination with (chloromethyl)triphenylphosphonium chloride produces a vinyl chloride intermediate that undergoes facile elimination upon treatment with strong bases (e.g., n-BuLi) to yield terminal alkynes[1]. Conversely, the procurement substitute (methoxymethyl)triphenylphosphonium chloride yields an enol ether, which strictly requires acidic hydrolysis to form a homologous aldehyde [1]. The chloromethyl reagent is therefore uniquely required when the synthetic target is an alkyne rather than an aldehyde.

Evidence DimensionDownstream functional group generated
Target Compound DataTerminal alkyne (via vinyl chloride elimination)
Comparator Or Baseline(Methoxymethyl)triphenylphosphonium chloride (Aldehyde via enol ether hydrolysis)
Quantified DifferenceOrthogonal synthetic pathways (Alkyne vs. Aldehyde)
ConditionsWittig olefination followed by secondary transformation (base elimination vs. acid hydrolysis)

Ensures the correct functional group trajectory, preventing costly mis-procurement when terminal alkynes are the required synthetic targets.

Scalable Synthesis of Terminal Alkynes

Due to its generation of only a single equivalent of triphenylphosphine oxide, this compound is highly preferred over the Corey-Fuchs reagent for the large-scale homologation of aldehydes to terminal alkynes [1]. It significantly reduces the chromatographic burden in API manufacturing where phosphine oxide removal is a known bottleneck.

Preparation of Vinyl Chloride Intermediates for Cross-Coupling

The reagent provides high-yielding access to vinyl chlorides, which are valuable electrophiles for Suzuki, Stille, and Sonogashira cross-coupling reactions. The superior yield compared to bromomethyl analogs makes it the optimal choice for synthesizing stable halogenated building blocks [2].

Total Synthesis of Complex Natural Products

The high thermal stability and predictable Z/E selectivity of the chloromethyl ylide make it ideal for late-stage olefination in complex natural product synthesis, where aggressive drying of reagents is required and functional group tolerance is critical [1].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5293-84-5

Dates

Last modified: 08-15-2023

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